molecular formula C11H12N2OS B7527115 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one

3,6-Dimethyl-2-methylsulfanylquinazolin-4-one

Cat. No. B7527115
M. Wt: 220.29 g/mol
InChI Key: WSDOJRDIPSTZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the quinazolinone family and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one is not yet fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has various biochemical and physiological effects. This compound has been reported to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. Moreover, it has been shown to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one in lab experiments is its ability to exhibit a wide range of biological activities. Moreover, this compound has a relatively simple synthesis method, making it easily accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one. One potential direction is to further investigate its potential applications in the treatment of neurological disorders. Moreover, more research is needed to understand the exact mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Additionally, future studies may focus on synthesizing derivatives of this compound to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 3,6-Dimethyl-2-methylsulfanylquinazolin-4-one involves a multi-step process. The starting material for the synthesis is 2-aminobenzonitrile, which is reacted with methyl chloroformate to form the corresponding methyl ester. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 3,6-dimethyl-2-methylsulfanylquinazolin-4-one.

Scientific Research Applications

3,6-Dimethyl-2-methylsulfanylquinazolin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Moreover, it has been reported to have potential applications in the treatment of neurological disorders.

properties

IUPAC Name

3,6-dimethyl-2-methylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-5-9-8(6-7)10(14)13(2)11(12-9)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDOJRDIPSTZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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